molecular formula C9H7NO4 B1320874 8-Nitro-4-chromanone CAS No. 90322-49-9

8-Nitro-4-chromanone

Cat. No.: B1320874
CAS No.: 90322-49-9
M. Wt: 193.16 g/mol
InChI Key: MXMKEUBEHSMVOG-UHFFFAOYSA-N
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Description

8-Nitro-4-chromanone is a heterobicyclic compound . It has a molecular formula of C9H7NO4 and a molecular weight of 193.16 . It is part of a large class of medicinal compounds and exhibits a broad variety of biological and pharmaceutical activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .


Molecular Structure Analysis

Structurally, this compound is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the this compound skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

The biotransformation of 4-chromanone using B. cinerea yielded 98.6% 4-chromanol by day 3 . This chiral compound was identified as ®-4-chromanol (76.4% yield) and its enantiomer excess was 52.8%ee . The reaction was accelerated by the addition of the coenzyme NADPH .


Physical and Chemical Properties Analysis

This compound has a density of 1.424g/cm3 . Its boiling point is 368.8ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal and Molecular Structure of Nitrochromanone Derivatives : The synthesis and structural analysis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, a derivative of 4-chromanone, has been explored. This compound crystallizes as a pair of enantiomers, providing insights into its molecular arrangement and potential applications in crystallography (Ji et al., 2000).

Reactivity and Interaction with Nitric Oxide

  • Reactivity with Nitric Oxide and Peroxynitrite : Studies on the reactivity of phenol substrates, including chroman derivatives, with nitric oxide and peroxynitrite reveal that chromans can act as efficient scavengers of toxic intermediates, indicating their potential use in biological applications (Yenes & Messeguer, 1999).

Catalysis and Chemical Synthesis

  • Chemoselective Hydrogenation of Nitro Compounds : Gold nanoparticles supported on various materials have been shown to catalyze the hydrogenation of functionalized nitroarenes. This process includes the reduction of nitro groups to synthesize industrially relevant compounds, indicating the potential role of nitrochromanones in catalysis (Corma & Serna, 2006).

Antitumor Applications

  • Synthesis of Antitumor Agents : 3,3-Disubstituted 3-nitro-4-chromanone derivatives have been synthesized, showing moderate to good in vitro antitumor activities. This research highlights the potential of nitrochromanone derivatives in drug discovery for cancer treatment (Chen et al., 2019).

Fluorescent Properties

  • Fluorescent Chromophores Containing the Nitro Group : Despite being known as fluorescence quenchers, nitro-containing chromophores like 3-nitrophenothiazine exhibit unique emissive properties. This suggests potential applications of nitrochromanones in the development of fluorescent probes and materials for photochemical research (Chen et al., 2020).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Biochemical Analysis

Biochemical Properties

8-Nitro-4-chromanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with DNA topoisomerase IV, an enzyme essential for DNA replication and cell division . The interaction between this compound and DNA topoisomerase IV results in the inhibition of the enzyme’s activity, leading to disruptions in DNA replication processes. Additionally, this compound has been shown to dissipate bacterial membrane potential, thereby inhibiting macromolecular biosynthesis . These interactions highlight the compound’s potential as an antibacterial agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts membrane potential and inhibits macromolecular biosynthesis, leading to cell death . In eukaryotic cells, this compound has been found to influence cell signaling pathways and gene expression. It can modulate the activity of transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to DNA topoisomerase IV, inhibiting its activity and preventing DNA replication . Additionally, this compound interacts with bacterial cell membranes, dissipating membrane potential and disrupting essential cellular processes . These interactions result in the inhibition of macromolecular biosynthesis and ultimately lead to cell death. The compound’s ability to modulate transcription factors and inhibit metabolic enzymes further contributes to its diverse biological effects.

Properties

IUPAC Name

8-nitro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMKEUBEHSMVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595551
Record name 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-49-9
Record name 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of KNO3 (2.25 g, 22.3 mmol) in CH2SO4 (10 mL) was added dropwise to a stirred solution of 4-chromanone (225) (3.0 g, 20.2 mmol) in CH2SO4 (50 mL) at 0° C. and the mixture stirred at 0° C. for 2 h. The mixture was poured into ice/water (500 mL), stirred 30 min and the precipitate filtered. The solid was washed with water (3×10 mL) and dried. The solid was purified by chromatography, eluting with 20% EtOAc/pet. ether, to give (i) 8-nitro-2,3-dihydro-4H-chromen-4-one (226) (369 mg, 9%) as a white solid: mp (EtOAc/pet. ether) 120-121° C.; 1H NMR δ 8.17 (dd, J=7.8, 1.8 Hz, 1H, H-7), 8.10 (dd, J=8.0, 1.8 Hz, 1H, H-5), 7.12 (dd, J=8.0, 7.8 Hz, 1H, H-6), 4.73 (dd, J=6.5, 6.4 Hz, 2H, H-2), 2.95 (br t, J=6.5 Hz, 2H, H-3). Anal. calcd for C9H7NO4: C, 56.0; H, 3.7; N, 7.3. Found: C, 56.1; H, 3.7; N, 7.3%; and (ii) 6-nitro-2,3-dihydro-4H-chromen-4-one (227) (3.17 g, 81%) as a white solid: mp (EtOAc/pet. ether) 169-171° C.; 1H NMR δ 8.78 (d, J=2.8 Hz, 1H, H-5), 8.32 (dd, J=9.1, 2.8 Hz, 1H, H-7), 7.11 (d, J=9.1 Hz, 1H, H-8), 4.67 (dd, J=6.6, 6.4 Hz, 2H, H-2), 2.91 (dd, J=6.6, 6.4 Hz, 2H, H-3); 13C NMR δ 189.4, 165.7, 142.1, 130.3, 123.7, 120.8, 119.3, 67.6, 37.1. Anal. calcd for C9H7NO4: C, 56.0; H, 3.7; N, 7.3. Found: C, 56.1; H, 3.7; N, 7.4%.
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KNO3
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2.25 g
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3 g
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CH2SO4
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10 mL
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CH2SO4
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50 mL
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ice water
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Nitro-4-chromanone
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Reactant of Route 6
8-Nitro-4-chromanone

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